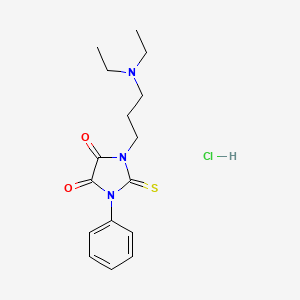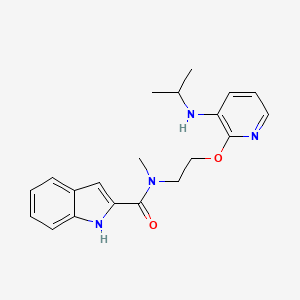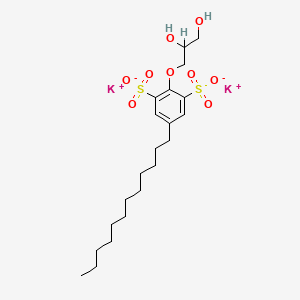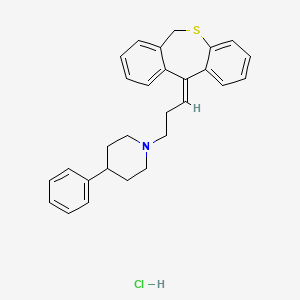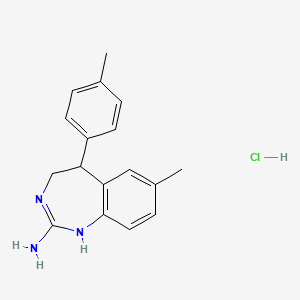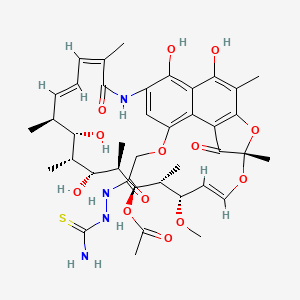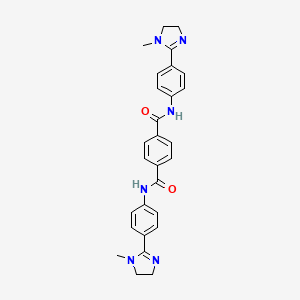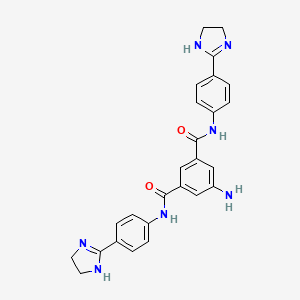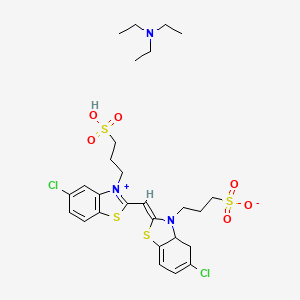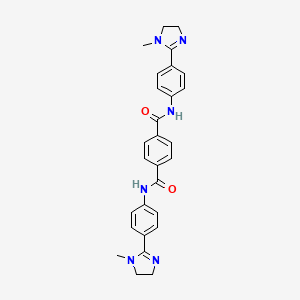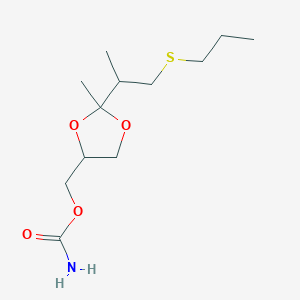
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a phenyl group, and a hydroxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride typically involves multiple steps. One common method includes the reaction of alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetic acid with 2-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler structure.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diethylaminoethylchloride hydrochloride: Shares the diethylaminoethyl group but lacks the phenyl and hydroxycyclohexyl groups.
N,N-Dimethylaminoethyl methacrylate: Contains a similar aminoethyl group but is used primarily in polymer chemistry.
Uniqueness
2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its distinct characteristics.
Propriétés
Numéro CAS |
102371-05-1 |
|---|---|
Formule moléculaire |
C20H32ClNO3 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)18(17-11-7-5-8-12-17)20(23)13-9-6-10-14-20;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H |
Clé InChI |
PSEGRWXXDZTXRG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


